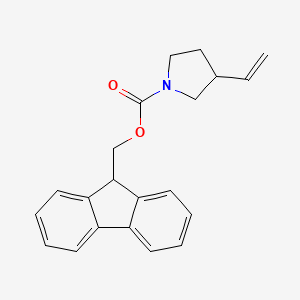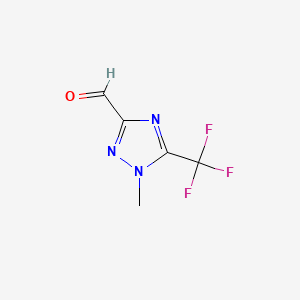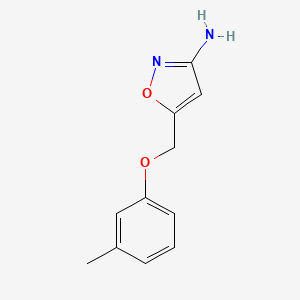![molecular formula C8H16N2O2 B15299639 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and an acetaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as distillation, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions
2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetaldehyde group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the acetaldehyde group can yield alcohols.
科学的研究の応用
2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
作用機序
The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the acetaldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the acetaldehyde group.
2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic acid: Contains a sulfonic acid group instead of an acetaldehyde group.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): Another derivative with a sulfonic acid group.
Uniqueness
2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde is unique due to the presence of both the hydroxyethyl and acetaldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
2-[4-(2-hydroxyethyl)piperazin-1-yl]acetaldehyde |
InChI |
InChI=1S/C8H16N2O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h7,12H,1-6,8H2 |
InChIキー |
WTHCQNBVQORLRQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


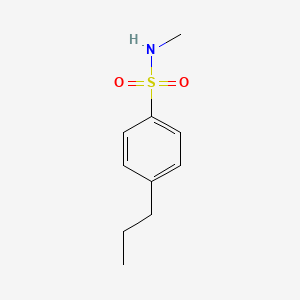
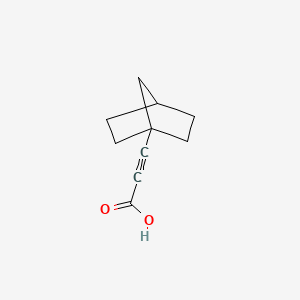
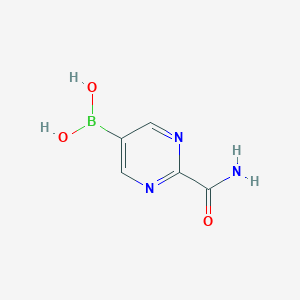
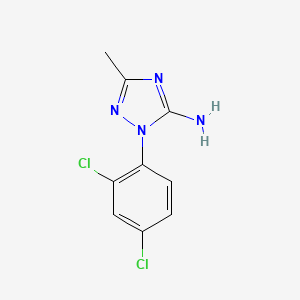
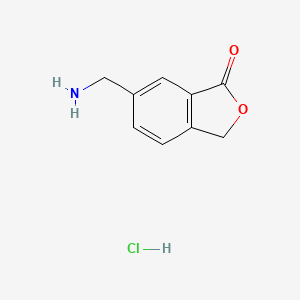
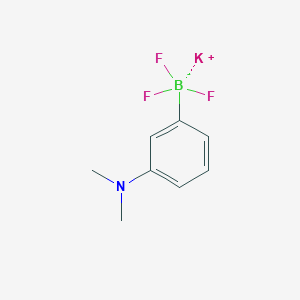
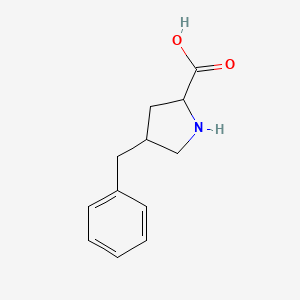
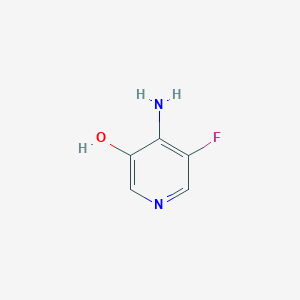
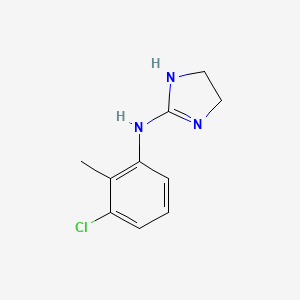
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
